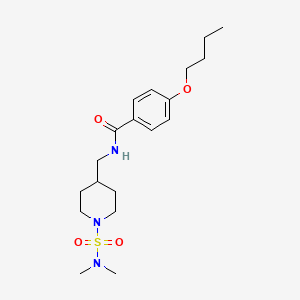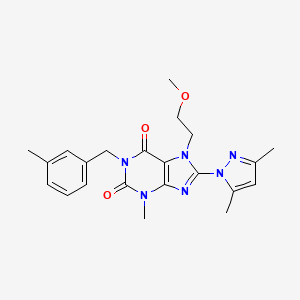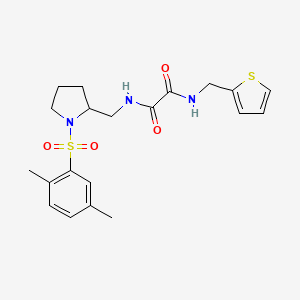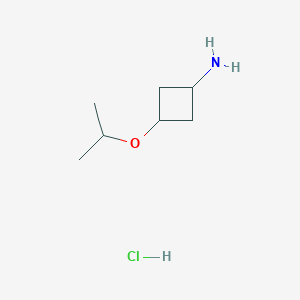
4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its ability to modulate the activity of certain proteins in the body, which makes it a valuable tool for studying various physiological processes.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is not fully understood. However, it is believed that this compound works by binding to specific regions of proteins and altering their conformation. This, in turn, affects the ability of these proteins to interact with other molecules, which can have significant downstream effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide are still being studied. However, it is known that this compound can modulate the activity of certain proteins, which can have significant effects on various physiological processes. For example, this compound has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of many cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide in lab experiments is its ability to modulate the activity of specific proteins. This can provide valuable insights into the mechanisms that govern various physiological processes. However, there are also limitations to using this compound. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide. One area of focus is the development of more potent and selective compounds that can modulate the activity of specific proteins with greater precision. Another area of focus is the application of this compound in the study of disease mechanisms. For example, this compound has shown promise in the study of cancer and neurodegenerative diseases. Finally, there is also potential for the development of therapeutic agents based on this compound, although further research is needed to explore this possibility.
Conclusion:
In conclusion, 4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a valuable tool for studying various physiological processes. This compound has been shown to modulate the activity of specific proteins, which can provide valuable insights into disease mechanisms and the development of therapeutic agents. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Synthesemethoden
The synthesis of 4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide involves several steps. The first step is the condensation of 4-butoxybenzaldehyde with piperidine to form 4-butoxy-1-(piperidin-4-yl)benzene. This intermediate is then reacted with N,N-dimethylsulfamoyl chloride to form 4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide has been used in several scientific research studies. One of the most notable applications of this compound is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between certain proteins, which can provide valuable insights into the mechanisms that govern various physiological processes.
Eigenschaften
IUPAC Name |
4-butoxy-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-4-5-14-26-18-8-6-17(7-9-18)19(23)20-15-16-10-12-22(13-11-16)27(24,25)21(2)3/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKBRVICBIZYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Methoxy-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2963895.png)




![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2963900.png)



![2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile](/img/structure/B2963908.png)



